2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Structure
3D Structure
Properties
CAS No. |
90019-56-0 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H9N3O/c16-12-6-7-13-11-8-10(14-15(11)12)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
LCIWNFJRZJKIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CC(=O)N3N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylpyrazolo 1,5 a Pyrimidin 7 Ol and Analogous Structures
Conventional Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. These methods typically involve the reaction of a 3-aminopyrazole (B16455) derivative with a suitable 1,3-bielectrophilic partner to construct the pyrimidine (B1678525) ring.
Reaction of 3-Aminopyrazoles with 1,3-Biselectrophilic Reagents
A widely employed and versatile strategy for constructing pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with various 1,3-biselectrophilic reagents. nih.gov This approach allows for the introduction of diverse substituents onto the pyrimidine ring, influencing the final compound's properties. The reaction mechanism generally begins with the nucleophilic attack of the 5-aminopyrazole's amino group on one of the electrophilic centers of the 1,3-bielectrophile, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system. nih.gov
Common 1,3-biselectrophilic reagents include:
β-Dicarbonyl Compounds: Reagents like 1,3-diketones and their ester analogs are frequently used. The choice of the β-dicarbonyl compound directly dictates the substitution pattern on the resulting pyrimidine ring. nih.gov For instance, using different cyclic β-dicarbonyl compounds can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
β-Enaminones: These compounds are also effective partners for 3-aminopyrazoles in cyclocondensation reactions. rsc.orgresearchgate.net Microwave-assisted synthesis using β-enaminones and NH-5-aminopyrazoles has been shown to be a rapid and efficient method, often proceeding in high yields without the need for a catalyst or solvent. rsc.orgresearchgate.net
β-Ketonitriles: These reagents can also be utilized in the synthesis of pyrazolo[1,5-a]pyrimidines. For example, the reaction of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation leads to the formation of functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
The reaction conditions for these cyclocondensations can vary, with some requiring acidic or basic catalysts to facilitate the reaction. nih.gov Microwave irradiation has emerged as a powerful tool, often significantly reducing reaction times and improving yields compared to conventional heating methods. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| 3-Aminopyrazole Derivative | 1,3-Biselectrophilic Reagent | Reaction Conditions | Product Type | Reference |
| 3-substituted-5-amino-1H-pyrazoles | 2-acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
| NH-5-aminopyrazoles | β-enaminones | Microwave irradiation, solvent-free | 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines | rsc.orgresearchgate.net |
| 5-amino-1H-pyrazoles | 3-oxo-2-(2-arylhydrazinylidene)butanenitriles | Microwave irradiation, solvent-free | 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |
| 5-aminopyrazoles | 1,3-diketones or keto esters | H₂SO₄, AcOH | Pyrazolo[1,5-a]pyrimidine analogues | nih.gov |
Utilization of Masked Michael Acceptors in Ring Closure
An alternative and effective approach for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the use of masked Michael acceptors. nih.gov A notable example is the utilization of N-methyl uracil (B121893). In this method, the cyclization of a 4-aryl-1H-pyrazol-5-amine with N-methyl uracil in the presence of a base like sodium ethoxide provides the key pyrazolo[1,5-a]pyrimidinone intermediate in good yield. nih.gov This intermediate can then be further functionalized. For instance, chlorination with phosphorus oxychloride can furnish a chloro-substituted pyrazolo[1,5-a]pyrimidine, which serves as a versatile precursor for introducing various amino groups at that position. nih.gov
Transition Metal-Catalyzed C-H Activation Strategies
Transition metal-catalyzed reactions, particularly those involving C-H activation, have become powerful tools for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, allowing for the introduction of various substituents with high regioselectivity. rsc.org
Palladium-Catalyzed C-H Arylation for Functionalization at Positions 3 and 6
Palladium-catalyzed C-H arylation has emerged as a significant strategy for the direct introduction of aryl groups at specific positions of the pyrazolo[1,5-a]pyrimidine core. rsc.org This methodology offers an efficient way to create structural diversity. rsc.org Research has demonstrated that by carefully selecting the palladium catalyst and reaction conditions, it is possible to achieve regioselective arylation at either the C3 or C7 position. nih.gov For instance, a phosphine-containing palladium catalyst can promote direct arylation at the more acidic C7 position, while a phosphine-free catalyst can target the more electron-rich C3 position. nih.gov This catalyst-controlled regioselectivity provides a powerful tool for synthetic chemists. nih.gov
Furthermore, direct C-H arylation has been successfully applied to functionalize the C6 position of the related 1,3a,6a-triazapentalene system, a structurally similar scaffold. nih.gov
Table 2: Palladium-Catalyzed C-H Arylation of Pyrazolo[1,5-a]pyrimidines
| Position of Arylation | Catalyst System | Key Feature | Reference |
| C3 | Phosphine-free palladium catalyst | Targets the most electron-rich position | nih.gov |
| C7 | Phosphine-containing palladium catalyst | Targets the most acidic position | nih.gov |
| C3 and C7 | Palladium catalyst with specific additives | Regioselective arylation | researchgate.net |
Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry) for Glycohybrid Synthesis
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively employed in the synthesis of pyrazolo[1,5-a]pyrimidine-based glycohybrids. nih.govnih.gov This highly efficient and bio-orthogonal reaction allows for the linking of a pyrazolo[1,5-a]pyrimidine core with a carbohydrate moiety through a stable triazole linker. nih.govnih.gov
The synthesis typically involves the preparation of 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides as the two key building blocks. nih.govnih.gov The subsequent microwave-assisted copper-catalyzed cycloaddition reaction between these two components proceeds with high yields and in a significantly shortened timeframe, affording a diverse library of glycohybrids. nih.govnih.gov This methodology has proven valuable for creating complex molecules with potential biological applications. nih.govnih.gov
Nucleophilic Aromatic Substitution (NAS) Reactions for Pyrimidine Ring Functionalization (Positions 5 and 7)
Nucleophilic aromatic substitution (NAS) is a fundamental reaction for modifying the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold, particularly at positions 5 and 7. rsc.org This reaction involves the displacement of a suitable leaving group, typically a halogen, by a nucleophile. nih.gov
A common strategy involves the initial chlorination of the pyrazolo[1,5-a]pyrimidine core, for example, at the 5 and 7 positions, using a reagent like phosphorus oxychloride. nih.gov The resulting dichloro-derivative can then undergo selective nucleophilic substitution. nih.gov By controlling the reaction conditions, it is often possible to achieve selective substitution at either the C5 or C7 position. nih.gov For instance, a selective substitution of the C7-chlorine atom can be achieved, followed by further functionalization at the C5 position via reactions like Suzuki coupling. nih.gov This stepwise approach allows for the introduction of different substituents at these two key positions, enabling the synthesis of a wide range of derivatives with tailored properties. nih.gov
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single step, often with high atom economy and efficiency. rsc.org
The synthesis of dihydropyrazolo[1,5-a]pyrimidines, which can be precursors to the fully aromatized systems, has been achieved through multicomponent reactions that resemble the classical Mannich reaction. nih.gov These reactions typically involve the condensation of an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound. For instance, a regioselective, one-step multicomponent reaction of an aminopyrazole, various aromatic aldehydes, and Meldrum's acid in boiling ethanol (B145695) affords dihydropyrazolo[1,5-a]pyrimidines in high yields. semanticscholar.org The reaction proceeds through an initial Michael addition of the exocyclic amino group of the aminopyrazole to an arylidene Meldrum's acid intermediate, followed by cyclization involving the endocyclic nitrogen of the pyrazole (B372694). semanticscholar.org This approach allows for the generation of a library of dihydropyrazolo[1,5-a]pyrimidine derivatives with diverse substitutions.
A similar strategy involves the condensation of substituted 5-aminopyrazoles with 1,3-diketones or β-keto esters in the presence of an acid catalyst like H₂SO₄ in acetic acid. researchgate.net This method can lead to the formation of 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives in excellent yields (87-95%). researchgate.net The specific products and their yields depend on the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.
Table 1: Examples of Mannich-Type Synthesis of Dihydropyrazolo[1,5-a]pyrimidine Derivatives
| Aminopyrazole Derivative | Aldehyde/Diketone | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-5-phenylpyrazole | Benzaldehyde, Meldrum's Acid | 2-Phenyl-5-oxo-4,5-dihydro-pyrazolo[1,5-a]pyrimidine derivative | High | semanticscholar.org |
| Substituted 5-aminopyrazole | 1,3-Diketone | 4,7-Dihydropyrazolo[1,5-a]pyrimidine derivative | 87-95 | researchgate.net |
Rhodium-catalyzed multicomponent reactions have emerged as a powerful tool for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. A notable example is the three-component coupling of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.gov This Rh(III)-catalyzed annulation proceeds via an in-situ formed imine from the aminopyrazole and aldehyde, which then undergoes a C-H activation and annulation with the sulfoxonium ylide. nih.gov This methodology is performed under straightforward benchtop conditions, often utilizing microwave heating to achieve short reaction times and good yields for a wide range of substrates. nih.gov The versatility of this reaction allows for the introduction of diverse substituents on the pyrimidine ring by varying the aldehyde and sulfoxonium ylide components. nih.gov
In a related approach, rhodium catalysis has been employed in the addition-cyclization of hydrazines with alkynes to furnish highly substituted pyrazoles, which are precursors for pyrazolo[1,5-a]pyrimidines. ecust.edu.cnorganic-chemistry.org This cascade reaction involves the addition of a C-N bond of the hydrazine (B178648) to the alkyne, followed by an unexpected C-N bond cleavage and intramolecular cyclization. ecust.edu.cnorganic-chemistry.org
Table 2: Rhodium-Catalyzed Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
| 3-Aminopyrazole | Aldehyde | Sulfoxonium Ylide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various substituted | Aromatic & Heteroaromatic | Aryl, Heteroaryl, Alkyl | Substituted Pyrazolo[1,5-a]pyrimidine | Good | nih.gov |
Olefin Metathesis-Enabled Ring Closing Reactions
Olefin metathesis, a Nobel Prize-winning reaction, has found applications in the synthesis of complex heterocyclic systems, including functionalized pyrazolo[1,5-a]pyrimidines. nih.gov Specifically, ring-closing metathesis (RCM) has been utilized to construct macrocycles containing the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This synthetic strategy involves the intramolecular reaction of a diene-functionalized pyrazolo[1,5-a]pyrimidine precursor in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst.
In the context of medicinal chemistry, McCoull and coworkers developed a method that employs RCM for the synthesis of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives. nih.gov The protocol required significant quantities of the catalyst, and various synthetic pathways were explored to enhance the efficiency of the process. nih.gov The starting materials for RCM are typically prepared through multi-step sequences to introduce the necessary olefinic tethers onto the pyrazolo[1,5-a]pyrimidine core. The efficiency of the ring closure is influenced by factors such as the length and flexibility of the tethers, the nature of the substituents on the heterocyclic core, and the choice of catalyst and reaction conditions.
Green Chemistry Implementations in Pyrazolo[1,5-a]pyrimidine Synthesis (e.g., Ultrasonic Irradiation)
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, with ultrasonic irradiation emerging as a particularly effective technique. researchgate.netbme.hubme.hunih.gov This method offers several advantages over conventional heating, including shorter reaction times, milder conditions, and often higher yields. nih.gov
A green synthetic approach for a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been reported, which involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes under ultrasonic irradiation. researchgate.netbme.hubme.hu The reaction is typically carried out in an aqueous ethanol medium in the presence of a catalyst like potassium hydrogen sulfate (B86663) (KHSO₄). researchgate.netbme.hubme.hu This strategy has been successfully applied using various acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, and ethyl propiolate, to produce the corresponding pyrazolo[1,5-a]pyrimidines in good yields. researchgate.netbme.hu
Another study details the synthesis of pyrazolo[1,5-a]pyrimidines via the ultrasonic-assisted cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol. nih.gov This method is notable for its simplicity, easy work-up, and very short reaction times (5 minutes), affording the desired products in yields ranging from 61% to 98%. nih.gov
Table 3: Ultrasonic-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aminopyrazoles | Acetylenic Esters (e.g., DMAD) | KHSO₄ / aq. Ethanol | - | Good | researchgate.netbme.hu |
| 3-Amino-5-methyl-1H-pyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol | 5 min | 61-98 | nih.gov |
| Aminopyrazole | Formylated Active Proton Compounds | KHSO₄ / aq. Media | - | Good | eurjchem.com |
Optimization of Synthetic Routes and Reaction Efficiency
The optimization of synthetic routes to enhance reaction efficiency, yields, and purity is a critical aspect of modern organic synthesis. For the preparation of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol and its analogs, various parameters have been systematically investigated. rsc.orgnih.govnih.govnih.gov
Key areas of optimization include the choice of catalyst, solvent, reaction temperature, and the use of enabling technologies like microwave irradiation. nih.govnih.gov For instance, in palladium-catalyzed cross-coupling reactions to functionalize the pyrazolo[1,5-a]pyrimidine core, the selection of the palladium source (e.g., Pd(OAc)₂, PdCl₂) and the ligand (e.g., PPh₃) is crucial for achieving high yields. nih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and significantly increase yields compared to conventional heating methods. nih.govbyu.edu
Solvent-free conditions have also been explored and, in some cases, have provided the best results, minimizing waste and simplifying purification. nih.gov The optimization of catalyst loading is another important factor; for example, it was found that 2.5 mol% of a palladium catalyst was optimal for a particular transformation, with higher or lower loadings resulting in reduced yields. nih.gov
Table 4: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Reaction Type | Parameter Optimized | Optimal Condition | Outcome | Reference |
|---|---|---|---|---|
| Palladium-catalyzed C-H arylation | Heating Method | Microwave Irradiation (700 W, 120 °C) | Reduced reaction time (24h to 15 min), Increased yield (15% to 81%) | nih.gov |
| Palladium-catalyzed C-H arylation | Solvent | Solvent-free | Higher yield compared to DMF or DMSO | nih.gov |
| PI3Kδ Inhibitor Synthesis | Catalyst | Tris(dibenzylideneacetone)dipalladium(0) / Xantphos | Effective for Buchwald-Hartwig coupling | nih.gov |
| Casein Kinase 2 Inhibitor Synthesis | Purification | Silica gel column chromatography | Isolation of pure product | nih.govscispace.com |
| Microwave Synthesis | Reaction Time | 10-20 minutes | Good to excellent yields (34-96%) | byu.edu |
Chemical Reactivity and Advanced Functionalization of 2 Phenylpyrazolo 1,5 a Pyrimidin 7 Ol Scaffolds
General Substitution Reactions on Peripheral Groups (e.g., Chloromethyl Substitution)
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is amenable to various substitution reactions on its peripheral groups, allowing for the introduction of diverse functionalities. While direct examples of chloromethyl substitution on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ol are not extensively documented, the reactivity of the core structure suggests that such modifications are feasible. Halogenation, particularly bromination, has been reported on the pyrazolo[1,5-a]pyrimidine ring system, typically occurring at the 3-position. This indicates the susceptibility of the pyrazole (B372694) ring to electrophilic substitution.
The introduction of a chloromethyl group could potentially be achieved through electrophilic aromatic substitution, although the conditions would need to be carefully optimized to control regioselectivity and avoid side reactions. The presence of the hydroxyl group at the 7-position and the phenyl group at the 2-position will influence the electron density distribution within the ring system, thereby directing the site of substitution.
Table 1: Examples of Substitution Reactions on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Starting Material | Reagent(s) | Position of Substitution | Product | Reference |
| Pyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide (NBS) | 3 | 3-Bromopyrazolo[1,5-a]pyrimidine | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Br2, AcOH | 3 and 6 | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | nih.gov |
| 5,7-Dichloro-2-arylpyrazolo[1,5-a]pyrimidine | Various amines | 7 | 7-Amino-5-chloro-2-arylpyrazolo[1,5-a]pyrimidine | nih.gov |
Oxidative and Reductive Transformations
The pyrazolo[1,5-a]pyrimidine core can undergo both oxidative and reductive transformations, which can be pivotal for modifying its electronic properties and creating new functional groups for further derivatization.
Reductive Transformations: The pyrimidine (B1678525) ring of the pyrazolo[1,5-a]pyrimidine system is susceptible to reduction. Treatment with complex metal hydrides, such as sodium borohydride, can lead to the dearomatization of the pyrimidine ring, yielding tetrahydropyrazolo[1,5-a]pyrimidine derivatives. nih.gov This transformation can introduce stereocenters, offering opportunities for the synthesis of chiral analogs. The pyrazole ring is generally more resistant to reduction under these conditions. nih.gov
Electrochemical reduction has also been employed to reduce nitro-substituted pyrazolo[1,5-a]pyrimidines to their corresponding amino derivatives. scbt.com This method provides a clean and efficient way to introduce an amino group, which can serve as a handle for further functionalization.
Oxidative Transformations: Information on the direct oxidation of the this compound scaffold is scarce. However, oxidative processes are often involved in the synthesis of related heterocyclic systems. For instance, multicomponent reactions for the synthesis of some pyrazolo[1,5-a]pyrimidines involve a subsequent oxidation step to yield the aromatic core. nih.gov The inherent aromaticity of the pyrazolo[1,5-a]pyrimidine system suggests a general resistance to oxidation, though specific oxidizing agents under harsh conditions might lead to ring-opening or degradation.
Table 2: Examples of Reductive Transformations on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Starting Material | Reagent(s) | Transformation | Product | Reference |
| 5,7-Disubstituted pyrazolo[1,5-a]pyrimidines | NaBH4 | Reduction of pyrimidine ring | Tetrahydropyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
| 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide | Electrochemical reduction | Reduction of nitro group | 6-Amino-5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine | scbt.com |
Post-Functionalization Methodologies for Structural Diversity at Positions 2, 3, 5, 6, and 7
A key strength of the pyrazolo[1,5-a]pyrimidine scaffold is the ability to introduce a wide range of substituents at multiple positions, leading to extensive structural diversity. encyclopedia.pub Post-functionalization strategies are particularly valuable for building libraries of compounds for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and direct C-H arylation reactions, are powerful tools for creating carbon-carbon bonds. These methods have been successfully applied to the pyrazolo[1,5-a]pyrimidine core to introduce aryl and heteroaryl groups, primarily at the 3- and 7-positions. nih.gov For instance, the synthesis of 3-aryl-2-phenylpyrazolo[1,5-a]pyrimidines has been achieved through Pd-catalyzed C-H activation. encyclopedia.pub
Nucleophilic Aromatic Substitution (SNA r): Positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine ring are activated towards nucleophilic aromatic substitution, especially when a good leaving group, such as a halogen, is present. This allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a broad range of derivatives. nih.gov
Table 3: Examples of Post-Functionalization Reactions on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Starting Material | Reaction Type | Reagent(s) | Position(s) Functionalized | Product | Reference |
| Pyrazolo[1,5-a]pyrimidine | Pd-catalyzed C-H arylation | Aryl bromides, Pd catalyst | 3 or 7 | 3-Aryl or 7-Arylpyrazolo[1,5-a]pyrimidines | encyclopedia.pub |
| 2-Phenylpyrazolo[1,5-a]pyrimidine | Pd-catalyzed C-H arylation | Aryl bromides, Pd catalyst | 3 | 3-Aryl-2-phenylpyrazolo[1,5-a]pyrimidines | encyclopedia.pub |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | Nucleophilic Aromatic Substitution | Amines, Alcohols | 5 and 7 | 5,7-Disubstituted pyrazolo[1,5-a]pyrimidines | nih.gov |
Derivatization for Conjugation with Other Biologically Relevant Moieties
The ability to conjugate the this compound scaffold to other biologically relevant moieties, such as peptides, antibodies, or fluorescent tags, is essential for developing targeted therapies and diagnostic tools. The functional groups introduced through the reactions described in the previous sections can serve as handles for such conjugations.
For example, an amino group introduced at the 7-position via nucleophilic substitution can be acylated to form an amide bond with a carboxylic acid-containing biomolecule. Similarly, a hydroxyl group at the 7-position can be converted into an ether or ester linkage. If a carboxylic acid functionality is present on the scaffold, it can be activated to form an amide bond with an amine-containing biomolecule.
Structural Characterization and Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H-NMR Spectroscopy:
Proton NMR spectra are crucial for identifying the number of different types of protons and their neighboring atoms. For the pyrazolo[1,5-a]pyrimidine scaffold, the chemical shifts and coupling constants of the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings are characteristic. For instance, in a study of pyrazolo[1,5-a]pyrimidine derivatives, the H-5 and H-6 protons of the pyrimidine ring typically appear as doublets. ekb.eg A detailed analysis of various methyl-substituted pyrazolo[1,5-a]pyrimidines has shown that the chemical shifts can reliably distinguish between isomers. researchgate.netlookchem.com
¹³C-NMR Spectroscopy:
Carbon-13 NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached groups. In the case of 2-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidin-7-amine, the signal for the C-7 carbon appeared at δ 148.45, confirming the regioselective synthesis of the 7-amino isomer. researchgate.net The carbon chemical shifts for the pyrazolo[1,5-a]pyrimidine ring system have been thoroughly analyzed, with unambiguous assignments made possible through two-dimensional NMR experiments like HETCOR (Heteronuclear Correlation Spectroscopy). researchgate.net
The following table summarizes representative, though not specific to the parent compound, NMR data for related pyrazolo[1,5-a]pyrimidine derivatives, illustrating the typical chemical shift ranges.
| Atom | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
| Pyrimidine-H5 | ~8.57 (d) ekb.eg | ~145-150 |
| Pyrimidine-H6 | ~7.30 (d) ekb.eg | ~96-108 |
| Pyrazole-H3 | Varies with substitution | ~109-145 |
| Phenyl Protons | ~7.2-8.4 (m) | ~122-136 |
| C2 | - | ~143-165 |
| C3a | - | ~145-151 |
| C5 | - | Varies with substitution |
| C7 | - | ~148-162 |
Note: The exact chemical shifts for 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol may vary and are dependent on the solvent and specific experimental conditions. The data presented is illustrative based on similar structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH) group and the various C-H, C=C, and C=N bonds within the heterocyclic and phenyl rings. In a related compound, 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, a characteristic C=O stretching vibration was observed at 1661 cm⁻¹, while the NO₂ group showed bands at 1539 and 1256 cm⁻¹. mdpi.com The presence of a hydroxyl group in the title compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹.
The following table provides a general overview of the expected IR absorption bands for this compound.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=N stretch (pyrimidine, pyrazole) | 1500 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (hydroxyl) | 1000 - 1260 |
Mass Spectrometry (MS/EI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron Ionization Mass Spectrometry (EI-MS) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would be characteristic of the pyrazolo[1,5-a]pyrimidine core and the phenyl substituent. The analysis of these fragments helps to piece together the structure of the molecule. For example, in the characterization of various pyrazolo[1,5-a]pyrimidine derivatives, mass spectrometry was used to confirm the proposed molecular formulas. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure and Tautomeric Form Determination
In a study of a related pyrazolo[1,5-a]pyrimidin-7(4H)-one analogue, single-crystal X-ray diffraction confirmed the structure and the dominance of the keto tautomer, evidenced by a C=O bond length of 1.23 ± 0.01 Å, which is consistent with a sp² C=O double bond. nih.gov Similarly, X-ray diffraction analysis was used to confirm the structure of a sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. mdpi.com For this compound, X-ray crystallography would be invaluable in confirming the planarity of the fused ring system and the orientation of the phenyl group, as well as definitively establishing the existence of the enol tautomer in the crystalline state.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. This data is then used to calculate the empirical formula of the compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. This method has been routinely used to support the structural elucidation of newly synthesized pyrazolo[1,a]pyrimidine derivatives. lookchem.comnih.govresearchgate.net For this compound (C₁₂H₉N₃O), elemental analysis would be expected to yield percentage values close to the calculated theoretical values, thereby confirming its empirical and molecular formula.
Computational Chemistry and Theoretical Investigations of 2 Phenylpyrazolo 1,5 a Pyrimidin 7 Ol Derivatives
Density Functional Theory (DFT) Calculations and Molecular Modeling
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, providing detailed information about their molecular properties. kastamonu.edu.tr
Geometrical Parameter Optimization (Bond Lengths, Angles, Conformations)
DFT calculations are employed to optimize the molecular geometry of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives, determining the most stable conformations. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in the crystalline form of some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, the tautomeric structure can be verified by single-crystal X-ray diffraction, which shows the electron density around the nitrogen atoms and the carbonyl group. nih.gov The optimized geometries are crucial for understanding the molecule's three-dimensional structure and how it might interact with biological receptors. researchgate.net
Below is a table showcasing typical bond lengths and angles for a pyrazolo[1,5-a]pyrimidine core, which can be influenced by various substituents.
| Bond/Angle | Typical Value |
| N1-N2 Bond Length | ~1.38 Å |
| C5=O Bond Length | ~1.23 Å |
| C6-C7 Bond Length | ~1.40 Å |
| N1-C7a Angle | ~104° |
| C5-N4-C3a Angle | ~123° |
Note: These are representative values and can vary based on the specific derivative and computational method used.
Electronic Structure Analysis (HOMO, LUMO Energies, Energy Gap, Charge Transfer)
The electronic properties of this compound derivatives are critical for their reactivity and biological activity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer within the molecule. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and kinetic stability. kastamonu.edu.trresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it is easier to excite an electron to a higher energy state. nih.govresearchgate.net
Quantum chemical calculations for pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, for example, have been performed using the DFT/B3LYP method to determine properties like HOMO-LUMO energy gap, chemical hardness, and electronegativity. kastamonu.edu.tr
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies; indicates chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution around a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, MEP analysis can pinpoint the locations of hydrogen bond donors and acceptors, which is crucial for understanding their binding modes in enzyme active sites. johnshopkins.edu
Prediction of Spectroscopic Properties (e.g., Chemical Shifts)
Computational methods can also predict spectroscopic properties, such as NMR chemical shifts (¹H and ¹³C). These predictions are a valuable tool for confirming the structure of newly synthesized compounds. For pyrazolo[1,5-a]pyrimidines, NMR spectroscopy is useful for distinguishing between isomers, such as the 5-methyl and 7-methyl derivatives, based on the chemical shift of the methyl group. lookchem.com The calculated spectra can be compared with experimental data to validate the synthesized structures. lookchem.com
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. It is widely used to understand how a ligand, such as a this compound derivative, might interact with a biological target like an enzyme or receptor. johnshopkins.eduekb.eg
Elucidation of Binding Modes with Enzyme Active Pockets (e.g., DNA Gyrase B, Kinases)
Molecular docking studies have been instrumental in elucidating the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with various enzymes. These studies have shown that the pyrazolo[1,5-a]pyrimidine scaffold can mimic ATP and interact with the ATP-binding pocket of kinases, making these compounds attractive as kinase inhibitors. nih.gov
For instance, docking studies have been performed on pyrazolo[1,5-a]pyrimidine derivatives with targets like DNA gyrase and cyclin-dependent kinase 2 (CDK2). johnshopkins.eduekb.eg These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, the pyrazolo[1,5-a]pyrimidine moiety has been shown to form a crucial hinge interaction with the Met592 residue in Tropomyosin receptor kinases (Trks). mdpi.com
The table below summarizes docking results for some pyrazolo[1,5-a]pyrimidine derivatives against different enzyme targets.
| Compound Derivative | Target Enzyme | Key Interactions |
| Pyrazolo[1,5-a]pyrimidine-based compounds | DNA Gyrase | Hydrogen bonding and hydrophobic interactions within the active site. johnshopkins.edu |
| 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | Hydrogen bonding with Leu83A. nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | TrkA | Hinge interaction with Met592; enhanced by fluorine and pyridine (B92270) substitutions. mdpi.com |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | DPP-4 | The core interacts with the S1 pocket, while the aromatic ring interacts with the sub-S1 pocket. nih.gov |
Identification of Key Amino Acid Interactions and Hydrogen Bonding
Computational studies have been instrumental in elucidating the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with their biological targets. These investigations reveal that hydrogen bonding and specific amino acid interactions are crucial for their activity.
For instance, in the context of anti-tubercular research, the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been a focus. While the specific interactions of the 2-phenyl derivative are not detailed, studies on analogous structures highlight the importance of the core's hydrogen bonding capabilities. The N-methylated derivative, which is constrained to the tautomeric form 4a and loses its hydrogen bond donor ability, showed a loss of activity, underscoring the significance of this interaction. nih.gov
In the inhibition of enzymes like phosphodiesterase 4 (PDE4), modifications at position 7 with electron-donating groups, such as methoxy (B1213986) or amino groups, have been shown to enhance binding affinity. These groups can engage in hydrogen bonding or electrostatic interactions with amino acid residues in the active site of the enzyme. For example, a methoxy group can increase the electron density on adjacent atoms of the pyrazole (B372694) ring, strengthening interactions with polar or charged amino acid residues. nih.gov Similarly, the amino groups in certain amino derivatives of azolopyrimidines have been shown to play an important coordinating role in binding to histone-lysine-specific demethylase 1 (LSD1/KDM1A). mdpi.com
The crystal structure of 7-amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine reveals that molecules are linked by two independent N—H⋯N hydrogen bonds, forming a three-dimensional framework. researchgate.net In another example, a strong hydrogen-bond interaction between a water molecule and a nitrogen atom (N4) was observed in a metal complex of a related triazolopyrimidine, influencing the coplanar positioning of the coordinated ligands. mdpi.com These findings collectively emphasize the critical role of hydrogen bonds in the molecular recognition and biological activity of this class of compounds.
Tautomeric Equilibrium Analysis and Conformational Landscapes
The pyrazolo[1,5-a]pyrimidin-7-ol scaffold can exist in several tautomeric forms, and understanding their relative stabilities is crucial as different tautomers can interact differently with biological targets. nih.gov Computational studies, often complemented by experimental data like X-ray crystallography, are key to determining the predominant tautomer.
For the core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, three plausible tautomers exist. X-ray diffraction analysis of a crystalline form confirmed that the 4a tautomer is dominant. nih.gov The observed C=O bond length of 1.23 ± 0.01 Å is consistent with a typical sp² C=O bond, rather than the 1.36 Å expected for an aromatic C–O bond in a phenolic compound, further supporting the prevalence of the keto form. nih.gov Theoretical calculations on related 4-aminopyrazolo[3,4-d]pyrimidines using Density Functional Theory (DFT) at the B3LYP/6-31G** level have also been employed to study tautomeric forms and their relative energies. researchgate.net
The conformational landscape is influenced by these tautomeric preferences. For instance, methylation at the oxygen atom constrains the molecule to the tautomer 4b form, while N-methylation confines it to the 4a tautomer. nih.gov Quantum chemical calculations on related azoles have suggested an equilibrium of ground state conformers, with a predicted small energy barrier for rotation in the first excited singlet state for the proton-transferred tautomers. researchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules with a pre-existing intramolecular hydrogen bond. nih.govresearchgate.net Upon photoexcitation, a proton is rapidly transferred from a donor to an acceptor group within the same molecule, leading to the formation of a tautomer with different electronic and geometric properties. nih.gov This phenomenon is often associated with a large Stokes shift and dual fluorescence emission.
For compounds structurally related to this compound, such as 2-(2′-hydroxyphenyl)pyrimidines, ESIPT has been extensively studied. nih.govnih.gov In these systems, the presence of the hydroxyl group is key. Photoexcitation triggers a fast proton transfer from the OH group to a nitrogen atom of the pyrimidine (B1678525) ring. nih.gov This results in an excited tautomer that often deactivates through a non-radiative pathway, leading to little or no fluorescence emission. nih.gov The crucial role of the hydroxyl group was demonstrated by preparing derivatives without it, which exhibited strong violet or blue luminescence. nih.gov
Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for understanding the ESIPT process. nih.govresearchgate.net These calculations can map the potential energy surfaces of the ground and excited states, elucidating the reaction pathways and energy barriers for proton transfer. researchgate.net For example, in pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones, which also exhibit ESIPT, DFT and TD-DFT calculations confirmed weak but allowed transitions that are in agreement with experimental observations of large Stokes shifts and solid-state emission. rsc.org Computational studies on similar systems have also shown that the ESIPT process can be competitive and prefers pathways involving six-membered ring hydrogen bonds over five-membered ones. researchgate.net
Theoretical Prediction of Photophysical Properties (Absorption and Emission Transitions)
Computational methods, particularly DFT and TD-DFT, are widely used to predict and understand the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgnih.gov These calculations provide insights into the electronic structure and the nature of absorption and emission transitions. rsc.org
For a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, electronic structure analysis using DFT and TD-DFT revealed that the nature of the substituent at position 7 significantly influences the absorption and emission properties. rsc.orgnih.gov Electron-donating groups (EDGs) at this position were found to favor large absorption and emission intensities, which was attributed to an intramolecular charge transfer (ICT) to or from the fused ring system. rsc.org Conversely, electron-withdrawing groups (EWGs) resulted in low intensities. These theoretical findings were in good agreement with experimental data. rsc.org
The photophysical properties are tunable based on the substitution pattern. For instance, a family of pyrazolo[1,5-a]pyrimidines exhibited tunable properties with molar extinction coefficients (ε) ranging from 3320 M⁻¹ cm⁻¹ to 20593 M⁻¹ cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to 0.97. rsc.org The specific placement of substituents can therefore be used to design molecules with desired optical characteristics, such as solid-state emitters. rsc.orgnih.gov
Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Phenylpyrazolo 1,5 a Pyrimidin 7 Ol Analogs
Correlating Structural Modifications on the Pyrazolo[1,5-a]pyrimidine (B1248293) Core with Biological Activity
Systematic modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring system have been crucial in developing compounds with enhanced biological profiles. The fused bicyclic structure provides a rigid framework amenable to chemical alterations, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic characteristics. nih.gov
While extensive research has focused on other positions, detailed SAR studies concerning alkyl chain elongation and functionalization specifically at position 4 of the 2-phenylpyrazolo[1,5-a]pyrimidin-7-ol scaffold are not extensively detailed in the reviewed literature. However, studies on related pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs have shown that substitutions on the pyrimidine (B1678525) ring, which includes position 4, are critical. For example, the removal of a methyl group at what was designated the R4 position proved detrimental to the antitubercular activity of one analog, while in another, its removal led to a four-fold increase in potency, indicating that the influence of substituents at this location is highly context-dependent. nih.gov
Modifications at positions 3, 5, 6, and 7 have been extensively explored to optimize the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Position 3: The introduction of small hydrophobic groups at position 3 has been shown to significantly enhance binding to the ATP pockets of kinases. nih.gov In one study, placing an aryl group at this position increased Pim-1 inhibitory potency by approximately 10-fold. nih.gov For TRKA inhibitors, the presence of a picolinamide amide bond at the third position was found to significantly boost activity. mdpi.comnih.gov
Position 5: This position is critical for potency, particularly in Pim-1 kinase inhibitors. nih.gov SAR studies revealed that substituents capable of hydrogen bonding with residues like Asp-128 and Asp-131 in Pim-1 are crucial. Replacing an initial (1-methylpiperidin-4-yl)methanamine group with various oxygen- and nitrogen-containing moieties showed that an amino group provided the most potent Pim-1 inhibition. nih.gov Compounds with hydroxyl groups also displayed strong inhibition, whereas ether and sulfone groups, which lack an active proton for hydrogen bonding, showed slightly reduced potency. nih.gov The installation of a trans-4-aminocyclohexanol group at this position increased potency by a remarkable 100-fold. nih.gov
Position 6: In the development of antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, modifications at position 6 (designated R3) were explored. It was found that an aromatic ring at this position was necessary for activity. nih.gov
Position 7: The nature of the substituent at position 7 dictates the compound's biological activity and selectivity. researchgate.net For CDK inhibitors, various aryl groups have been introduced. For instance, a 7-(4-Bromo-phenyl) derivative showed excellent CDK2 inhibitory activity. nih.gov The addition of a morpholine group at this position has been noted to improve selectivity by reducing off-target effects in TRK inhibitors. nih.gov
| Position | Substituent Type | Observed Effect on Biological Activity | Target/Assay |
|---|---|---|---|
| 2 | Anilinyl Groups (e.g., 4-chlorophenylamino) | Modulates binding affinity; essential for potent anticancer activity. mdpi.com | CDK2/TRKA |
| 3 | Aryl Group | ~10-fold increase in potency. nih.gov | Pim-1 Kinase |
| 3 | Picolinamide (Amide Bond) | Significantly enhanced activity. mdpi.comnih.gov | TRKA Kinase |
| 5 | Amino Group (e.g., trans-1,4-diaminocyclohexane) | Most potent inhibition compared to neutral groups. nih.gov | Pim-1 Kinase |
| 5 | Hydroxyl, Ether, Sulfone Groups | Potent, but slightly reduced activity compared to amino groups. nih.gov | Pim-1 Kinase |
| 7 | Aryl Group (e.g., 4-Bromophenyl) | High inhibitory activity. nih.gov | CDK2 Kinase |
| 7 | Morpholine Group | Improved selectivity by reducing off-target effects. nih.gov | TRK Kinase |
Kinase Inhibition Profiles and Selectivity Mechanisms (e.g., Pim-1, Pim-2, CDK2, Flt-3)
Analogs of this compound have been identified as potent inhibitors of several protein kinases, including Pim-1, Pim-2, CDK1, CDK2, CDK9, and Flt-3. nih.govnih.govacs.org The pyrazolo[1,5-a]pyrimidine scaffold acts as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of these enzymes. nih.govmdpi.com
The inhibitory mechanism of these compounds relies on their ability to form key interactions with amino acid residues in the kinase hinge region and adjacent hydrophobic pockets.
Pim-1 and Pim-2: For Pim-1, hydrogen bonding interactions at the 5-position substituent are critical for potency. Modeling suggests these groups interact with residues Asp-128 and Asp-131. nih.gov Quantitative SAR (QSAR) studies on Pim-1/2 inhibitors indicate that a diaminoethyl substituent is favorable for Pim-1 inhibition, whereas benzimidazolone or indazole moieties lead to better Pim-2 inhibitory activity. researchgate.net
CDK2: The pyrazolo[1,5-a]pyrimidine core of the inhibitor dinaciclib occupies the ATP-binding site. mdpi.com Molecular docking simulations of novel analogs confirmed the formation of essential hydrogen bonds with the hinge region residue Leu83 in the CDK2 active site. nih.gov The core structure mimics the adenine base of ATP, while various substituents engage in hydrophobic interactions and can form additional hydrogen bonds to enhance binding affinity and selectivity. nih.govmdpi.com
Flt-3: Several pyrazolo[1,5-a]pyrimidine compounds that strongly inhibit Pim-1 also show potent activity against Flt-3 kinase. nih.gov
| Kinase Target | Inhibitor Series / Compound | Key Binding Interactions / Mechanism | IC50 / Potency |
|---|---|---|---|
| Pim-1 | 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines | Hydrogen bonding at position 5 with Asp-128 and Asp-131. nih.gov | Nanomolar range (e.g., 27 nM for compound 9). nih.gov |
| Pim-2 | Pyrazolo[1,5-a]pyrimidines | Benzimidazolone or indazole substituents enhance activity. researchgate.net | Active in nanomolar range. nih.gov |
| CDK2 | BS-194 (a pyrazolo[1,5-a]pyrimidine) | ATP-competitive inhibition. acs.org | 3 nmol/L. acs.org |
| CDK2 | 7-Aryl-3-arylazo-pyrazolo[1,5-a]pyrimidin-2-ylamines | Hydrogen bonding with hinge residue Leu83. nih.govnih.gov | 22 nM for compound 5h. nih.gov |
| Flt-3 | 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines | Inhibition often correlated with Pim-1 activity. nih.gov | Potent inhibition observed. nih.gov |
A significant challenge in kinase inhibitor development is managing off-target effects, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has shown advantages in this regard. In the development of potent Pim-1 inhibitors, researchers specifically explored neutral functional groups (hydroxyl, ether, sulfone) at the 5-position to mitigate the risk of hERG inhibition often associated with basic amine moieties. nih.gov A key finding was that the optimized pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors did not show significant hERG inhibition, even at concentrations up to 30 μM, demonstrating a favorable selectivity profile. nih.gov This suggests that careful structural modification of the pyrazolo[1,5-a]pyrimidine core can effectively balance kinase potency and lipophilicity while avoiding undesirable hERG channel activity. nih.gov
Anti-Mycobacterial Activity and Specific Target Modulation (e.g., Mycobacterium tuberculosis ATP Synthase)
The pyrazolo[1,5-a]pyrimidine core has been identified as a promising scaffold for developing novel antitubercular agents. researchgate.net High-throughput screening against Mycobacterium tuberculosis (Mtb) has pinpointed several hits from this chemical class. semanticscholar.orgresearchgate.net Subsequent SAR studies have focused on optimizing this core to enhance potency and understand its mechanism of action.
Research has shown that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in Mtb. nih.govbohrium.comnih.gov A study involving approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines identified key structural features for activity. nih.govnih.gov The most effective analogs possessed a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. nih.govbohrium.comnih.gov Modeling studies suggest these compounds bind between the Atp-a and Atp-c subunits of the enzyme. nih.gov Further exploration revealed that the optimal C-7 side chain was 2-pyridinemethanamine. researchgate.netnih.gov
However, not all compounds from this class share the same mechanism. One SAR study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones, starting from a screening hit, led to analogs with substantially improved antitubercular activity and low cytotoxicity. researchgate.net These compounds were effective against Mtb within macrophages. researchgate.netsemanticscholar.org Interestingly, their mechanism was not related to ATP synthase, cell-wall biosynthesis, or iron uptake. researchgate.netsemanticscholar.org Instead, resistance was linked to a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promoted the metabolic breakdown of the compounds. researchgate.netsemanticscholar.org This highlights the mechanistic diversity within this scaffold.
In vitro Antimicrobial and Antifungal Activity Evaluations
Beyond their anti-mycobacterial effects, pyrazolo[1,5-a]pyrimidine derivatives have been engineered to exhibit a broader spectrum of antimicrobial and antifungal activities. nih.govmdpi.com The structural similarity of this scaffold to natural purines makes them excellent candidates for interacting with biological systems. mdpi.com Metal complexes of related triazolopyrimidine derivatives have demonstrated antifungal and antimicrobial properties. mdpi.com The inherent versatility of the pyrazolo[1,5-a]pyrimidine core allows for modifications that can be tailored to target various microbial pathogens. nih.gov
In vitro Antitumor and Anticancer Activity Spectrum across Cell Lines (e.g., MCF-7, HCT-116, A549)
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework in the development of anticancer agents, with numerous derivatives showing potent anti-proliferative activity against a wide range of human cancer cell lines. nih.govmdpi.commdpi.com
SAR studies have revealed that substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring are crucial for anticancer potency. For instance, a series of 7-aryl-3-substituted analogs were evaluated for their antiproliferative activity. mdpi.com Compound 43 from this series, featuring an electron-withdrawing group on the 7-aryl ring and a cyano group at the third position, showed significant activity against MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma) cell lines. mdpi.com
Another study synthesized new pyrazolo[1,5-a]pyrimidine derivatives and tested them against MCF-7 and HCT-116 cell lines, among others. ekb.eg Compound 5b , which contains a methoxy (B1213986) group, demonstrated promising activity against HCT-116 cells, with an IC50 value of 8.64 µM. ekb.eg
Further research on 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles also yielded potent compounds. nih.gov Compound 11i was particularly effective against the MCF-7 cell line with an IC50 of 3.0 µM, which was more potent than the reference drug doxorubicin in that study. nih.gov Additionally, benzimidazole-linked pyrazolo[1,5-a]pyrimidines have displayed potent cytotoxicity against MCF-7 and A549 (non-small cell lung cancer) cell lines, with IC50 values in the micro- to nano-molar range. mdpi.com
The table below summarizes the in vitro anticancer activity of selected this compound analogs across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 43 | MCF-7 | Breast Adenocarcinoma | 3.36 | mdpi.com |
| Compound 43 | HCT-116 | Colon Carcinoma | 1.40 | mdpi.com |
| Compound 5b | HCT-116 | Colon Carcinoma | 8.64 | ekb.eg |
| Compound 11i | MCF-7 | Breast Adenocarcinoma | 3.0 | nih.gov |
| Compound 11i | MDA-MB231 | Breast Adenocarcinoma | 4.32 | nih.gov |
| Compound 16b | MDA-MB231 | Breast Adenocarcinoma | 5.74 | nih.gov |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The anti-proliferative effects of pyrazolo[1,5-a]pyrimidine derivatives are often attributed to their ability to inhibit protein kinases, which are key regulators of cell signaling pathways involved in cell growth and proliferation. nih.gov Disruption of these pathways is a common feature in cancer. nih.gov
Many compounds based on this scaffold function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.comnih.gov For example, certain derivatives have been specifically designed as potent inhibitors of CDK2, a key enzyme in cell cycle regulation. ekb.eg Overexpression of CDK2 is common in many cancers, making it a valuable therapeutic target. ekb.eg Molecular docking studies have shown that these compounds fit well into the CDK2 active site. ekb.eg
Other derivatives have been developed as potent inhibitors of Trk kinases, which are promising targets for treating solid tumors. nih.govmdpi.com The pyrazolo[1,5-a]pyrimidine moiety is essential for interacting with key amino acid residues in the hinge region of the kinase, influencing binding affinity. mdpi.com The induction of apoptosis is another key mechanism, with active compounds triggering programmed cell death in cancer cells. nih.gov
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the design of inhibitors that can engage multiple biological targets simultaneously. nih.gov This multi-targeted approach is a significant advantage in cancer therapy, as it can help overcome drug resistance and block alternative survival pathways used by cancer cells. nih.gov
Researchers have successfully designed pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases. nih.gov Compounds 6t and 6s from one study exhibited potent dual inhibitory activity, with IC50 values in the nanomolar range against both enzymes. nih.gov Similarly, other analogs have been developed as inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are involved in cellular processes like proliferation and migration. mdpi.com The scaffold has also been found in inhibitors targeting EGFR and FGFR, among other kinases. nih.govmdpi.com This ability to modulate multiple kinase activities underscores the potential of these compounds as broad-spectrum anticancer agents. nih.gov
Role of Tautomeric Forms in Structure-Activity Relationships
The pyrazolo[1,5-a]pyrimidin-7-ol core exists in different tautomeric forms, which can significantly influence its interaction with biological targets. nih.gov The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, for instance, has three plausible tautomeric structures. nih.gov Understanding which tautomer is biologically active is crucial for rational drug design.
An SAR study on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones investigated the importance of these tautomers. researchgate.netnih.gov The solid-state structure was confirmed to be the 4H-one tautomer (keto form) via X-ray crystallography. nih.gov To probe the role of the different forms, the scaffold was "locked" into specific tautomeric configurations through methylation. nih.gov An O-methylated derivative, which is constrained to the enol form, and an N-methylated derivative, constrained to the keto form but lacking the N-H hydrogen bond donor capability, were synthesized. researchgate.netnih.gov Both methylated analogs resulted in a complete loss of anti-mycobacterial activity. nih.gov This finding suggests that the ability to tautomerize or the presence of the specific N-H proton in the pyrimidinone ring is critical for the biological activity of this class of compounds against Mycobacterium tuberculosis. researchgate.netnih.gov
Advanced Research Applications and Future Directions for 2 Phenylpyrazolo 1,5 a Pyrimidin 7 Ol Derivatives
Material Science Applications and Photophysical Property Tuning (e.g., Fluorophores)
The pyrazolo[1,5-a]pyrimidine (B1248293) (PP) core is the subject of growing interest in material science, primarily due to its significant and tunable photophysical properties. nih.govencyclopedia.pubmdpi.com Derivatives of this scaffold have been identified as strategic compounds for optical applications, functioning as emergent fluorophores. encyclopedia.pubrsc.org
Detailed research has demonstrated that the photophysical characteristics of these compounds can be precisely controlled through chemical modification. rsc.org A comprehensive study on a family of pyrazolo[1,5-a]pyrimidines revealed that their absorption and emission behaviors are highly dependent on the electronic nature of substituents on the fused ring system. Specifically, the introduction of electron-donating groups (EDGs) at position 7 enhances both absorption and emission intensities. rsc.org Conversely, electron-withdrawing groups (EWGs) lead to lower intensities. rsc.org This tunability allows for the rational design of fluorophores with specific desired properties, with quantum yields (ΦF) reported to range from as low as 0.01 to a highly efficient 0.97. rsc.org
Furthermore, certain derivatives bearing simple aryl groups exhibit strong emission in the solid state, making them attractive candidates for the development of solid-state emitters. rsc.org The stability and performance of these PP-based fluorophores have been found to be comparable to well-established commercial probes like coumarin-153 and rhodamine 6G. rsc.org
Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives A summary of experimental data demonstrating the tunability of photophysical properties.
| Compound Derivative | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solid-State Quantum Yield (QYSS) | Reference |
|---|---|---|---|---|
| Derivative with Electron-Donating Group (e.g., 4-MeOPh) | 20,593 | 0.97 | 0.18 | rsc.org |
| Derivative with Phenyl Group (Ph) | Not Specified | Not Specified | 0.63 | rsc.org |
| Derivative with Electron-Withdrawing Group | 3,320 | 0.01 | Not Specified | rsc.org |
Catalysis and Organometallic Chemistry Research
The functionalization of the pyrazolo[1,5-a]pyrimidine scaffold often involves advanced synthetic transformations, including various metal-catalyzed reactions. These methods are crucial for creating structural diversity and enabling the synthesis of complex derivatives.
Palladium-catalyzed cross-coupling reactions, such as C–H activation, have been successfully employed to synthesize 3-aryl and 7-arylpyrazolo[1,5-a]pyrimidines. nih.govencyclopedia.pub This approach allows for the direct introduction of aryl groups onto the core structure, a key step in building molecules for various applications. In the realm of organometallic chemistry, ring-closing metathesis using Grubbs catalyst has been utilized to create macrocycles containing the pyrazolo[1,5-a]pyrimidine unit, opening pathways to novel molecular architectures. nih.govencyclopedia.pub Additionally, copper-catalyzed reactions have been developed as a simple and efficient method for synthesizing derivatives, such as the triazole-linked glycohybrids discussed later. nih.gov
Development as Chemical Biology Probes and Pharmaceutical Lead Scaffolds
The pyrazolo[1,5-a]pyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds. nih.govencyclopedia.pubcjph.com.cn Its derivatives have been investigated as potent and selective inhibitors for a wide range of biological targets, particularly protein kinases and epigenetic enzymes. nih.govnih.govmdpi.com
Key therapeutic and research applications include:
Epigenetic Modulators: Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold led to the identification of potent, selective, and orally bioavailable inhibitors of the histone demethylase KDM5. nih.gov These compounds serve as robust chemical probes for studying the biological functions of KDM5 in vivo. nih.gov
Kinase Inhibitors: The scaffold has been extensively used to develop kinase inhibitors.
Derivatives have been identified as potent and selective inhibitors of Pim-1 kinase, suppressing cancer cell colony formation in assays. nih.gov
Rational design has produced dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), important targets in cancer therapy. mdpi.com
A series of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine were developed as highly potent and selective inhibitors of PI3Kδ, a key target in inflammatory and autoimmune diseases. mdpi.com
Antitubercular Agents: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core was identified in high-throughput screening as a promising antitubercular lead. nih.govresearchgate.net Subsequent studies identified analogues with significant activity against Mycobacterium tuberculosis within macrophages. nih.gov Mechanistic studies of these compounds as chemical probes revealed that resistance could be conferred by a mutation in a flavin-dependent hydroxylase (Rv1751), which promoted the catabolism of the compound. nih.gov
Anti-proliferative Agents: A series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides were identified as novel agents with anti-proliferative effects, demonstrating the scaffold's utility in oncology research. nih.gov
Table 2: Selected Biological Targets of Pyrazolo[1,5-a]pyrimidine Derivatives A summary of research findings on the development of the scaffold as inhibitors and probes.
| Derivative Class | Biological Target | Therapeutic/Research Area | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | KDM5 (Histone Demethylase) | Epigenetics, Oncology | nih.gov |
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines | Pim-1 Kinase | Oncology | nih.gov |
| 2-(Anilinyl)pyrazolo[1,5-a]pyrimidines | CDK2 / TRKA Kinases | Oncology | mdpi.com |
| Benzimidazole Derivatives | PI3Kδ | Inflammatory/Autoimmune Diseases | mdpi.com |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Mycobacterium tuberculosis | Infectious Disease (Tuberculosis) | nih.govresearchgate.net |
Exploration of Novel Hybrid Molecule Architectures
A promising future direction for this scaffold lies in the creation of novel hybrid molecules, where the pyrazolo[1,5-a]pyrimidine core is combined with other chemical entities to achieve enhanced or new functionalities. A notable example is the development of triazole-linked glycohybrids. nih.gov
In this approach, 7-O-propargylated pyrazolo[1,5-a]pyrimidines are coupled with 1-azidoglycosides using a copper-catalyzed cycloaddition reaction. nih.gov This strategy combines the recognized pharmacophore of the pyrazolo[1,5-a]pyrimidine with a carbohydrate moiety. The sugar component can improve properties such as solubility and can offer new biological interaction points. These glycohybrids have demonstrated potential as anticancer agents, validating the strategy of using the pyrazolo[1,5-a]pyrimidine core as a building block for more complex and functionally diverse molecular architectures. nih.gov
Computational Design and Discovery of New Derivatives
Computational methods are playing an increasingly vital role in the discovery and optimization of new 2-phenylpyrazolo[1,5-a]pyrimidin-7-ol derivatives. These in silico approaches accelerate the design-synthesis-test cycle and provide deep insights into structure-activity relationships (SAR).
Structure- and Property-Based Design: In the development of KDM5 inhibitors, structure- and property-based approaches were instrumental in guiding the lead optimization process to improve potency and pharmacokinetic profiles. nih.gov
Molecular Modeling: The design of dual CDK2/TRKA inhibitors was predicated on molecular modeling to ensure the pyrazolopyrimidine scaffold would fit within the kinase active sites and form key hydrogen bonding interactions with specific amino acid residues. mdpi.com
Quantum Chemistry Calculations: The photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores have been elucidated through electronic structure analysis based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. rsc.org These studies explain how different substituents modulate the optical properties, providing a predictive framework for designing new fluorescent molecules with tailored characteristics. rsc.org
Q & A
Q. How can the hydroxyl group at position 7 of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ol be confirmed experimentally?
The hydroxyl group can be identified via NMR spectroscopy. In derivatives such as 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol, the hydroxyl proton resonates as a singlet at ~12.44 ppm. This signal disappears upon oxidation to the corresponding ketone (e.g., 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one), confirming its presence . For accurate assignments, use deuterated DMSO as the solvent to stabilize the hydroxyl proton and prevent exchange broadening.
Q. What are the critical safety considerations when handling this compound derivatives in the laboratory?
- Wear protective gear (gloves, goggles, lab coat) to avoid skin contact, as many derivatives are irritants.
- Conduct reactions involving toxic intermediates (e.g., trifluoromethylation reagents) in a fume hood or glovebox.
- Use filtered pipette tips to prevent cross-contamination during sample preparation.
- Dispose of waste via certified hazardous waste management services to mitigate environmental risks .
Q. Which solvents and catalysts are optimal for synthesizing the pyrazolo[1,5-a]pyrimidine core?
Protic solvents (e.g., ethanol, water) are essential for cyclization reactions to form the pyrazolo[1,5-a]pyrimidine scaffold. Copper catalysts (e.g., CuI) in combination with ligands like 1,10-phenanthroline enhance yields in triazole-linked glycohybrid syntheses. Reaction temperatures typically range from 60–80°C, with KCO as a base to deprotonate intermediates .
Advanced Research Questions
Q. How can substituents at positions 3, 5, and 6 of the pyrazolo[1,5-a]pyrimidine core be modified to enhance anti-inflammatory activity?
Structure-activity relationship (SAR) studies indicate that:
- A phenyl group at position 2 is critical for activity; replacing it with methyl or hydrogen reduces potency.
- Introducing a longer alkyl chain (e.g., ethyl) at position 4 improves therapeutic indices compared to phenylbutazone.
- Substitutions at positions 3, 5, or 6 (e.g., trifluoromethyl, halogen) often decrease activity, highlighting the sensitivity of the core to steric and electronic perturbations .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Reproducibility checks: Ensure reaction conditions (e.g., solvent purity, catalyst loading) are consistent. For example, trace water in DMSO can alter cyclization yields.
- Metabolite profiling: Use LC-MS to identify degradation products or active metabolites that may explain divergent bioactivity.
- Crystallography: Resolve structural ambiguities via single-crystal X-ray diffraction, as seen in 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, where crystal packing influences receptor binding .
Q. How can position 7 be functionalized to develop PET ligands for imaging applications?
- Propargylation: React this compound with propargyl bromide (1.2 eq) and KCO in DMF at 60°C to introduce an alkyne handle.
- Click chemistry: Couple the alkyne with azido-glycosides via CuAAC (copper-catalyzed azide-alkyne cycloaddition) to generate triazole-bridged probes.
- Radiolabeling: Use -fluorination protocols for in vivo imaging, as demonstrated with TSPO (translocator protein) ligands .
Q. What analytical techniques validate the purity and identity of pyrazolo[1,5-a]pyrimidin-7-ol derivatives?
- HPLC-MS: Monitor reaction progress and quantify impurities using C18 columns with acetonitrile/water gradients.
- Elemental analysis: Compare calculated vs. experimental C/H/N values (e.g., CHNO: Calc. C 61.65%, H 4.38%, N 27.65%; Found C 61.78%, H 4.12%, N 27.45%) .
- High-resolution mass spectrometry (HRMS): Confirm molecular ions (e.g., [M+H] at m/z 254.1042) with <2 ppm error .
Methodological Considerations
Q. How to design a synthetic route for N-alkylated derivatives of this compound?
- Step 1: Protect the hydroxyl group with a silyl ether (e.g., TBSCl) to prevent side reactions.
- Step 2: Perform nucleophilic substitution at position 7 using alkyl halides (e.g., methyl iodide) in DMF with NaH as a base.
- Step 3: Deprotect the silyl ether with TBAF (tetrabutylammonium fluoride) to yield the N-alkylated product. Optimize reaction times (3–6 h) and temperatures (25–60°C) to minimize byproducts .
Q. What computational tools predict the bioactivity of novel pyrazolo[1,5-a]pyrimidine analogs?
- Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., KDR kinase, TSPO).
- QSAR models: Train regression models on datasets with substituent descriptors (e.g., Hammett σ, π parameters) to forecast IC values.
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
